molecular formula C13H11ClN3NaO4S B12686974 Sodium 5-((4-amino-5-hydroxy-o-tolyl)azo)-2-chlorobenzenesulphonate CAS No. 94166-73-1

Sodium 5-((4-amino-5-hydroxy-o-tolyl)azo)-2-chlorobenzenesulphonate

Cat. No.: B12686974
CAS No.: 94166-73-1
M. Wt: 363.75 g/mol
InChI Key: UPGFSXRNCUHGBM-UHFFFAOYSA-M
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Description

Sodium 5-((4-amino-5-hydroxy-o-tolyl)azo)-2-chlorobenzenesulphonate is a synthetic azo dye characterized by a benzenesulphonate backbone substituted with a chloro group at position 2 and an azo-linked 4-amino-5-hydroxy-o-tolyl moiety. It is registered under CAS and regulatory frameworks, with documentation dating to 2018 . The compound’s structure confers water solubility due to the sulphonate group, making it suitable for applications in textiles, inks, and industrial colorants.

Properties

CAS No.

94166-73-1

Molecular Formula

C13H11ClN3NaO4S

Molecular Weight

363.75 g/mol

IUPAC Name

sodium;5-[(4-amino-5-hydroxy-2-methylphenyl)diazenyl]-2-chlorobenzenesulfonate

InChI

InChI=1S/C13H12ClN3O4S.Na/c1-7-4-10(15)12(18)6-11(7)17-16-8-2-3-9(14)13(5-8)22(19,20)21;/h2-6,18H,15H2,1H3,(H,19,20,21);/q;+1/p-1

InChI Key

UPGFSXRNCUHGBM-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=CC(=C(C=C2)Cl)S(=O)(=O)[O-])O)N.[Na+]

Origin of Product

United States

Preparation Methods

Diazotization of Aromatic Amine

  • The starting aromatic amine, often 4-amino-5-hydroxy-o-toluidine or a closely related derivative, is subjected to diazotization.
  • Diazotization is performed by treating the aromatic amine with nitrous acid (generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid) at low temperatures (0–5°C) to form the diazonium salt.
  • Control of temperature is critical to maintain the stability of the diazonium intermediate and to prevent side reactions.

Azo Coupling Reaction

  • The diazonium salt is then coupled with 2-chlorobenzenesulphonate or its derivatives under alkaline or neutral conditions.
  • The coupling typically occurs at the position ortho or para to activating groups on the coupling component, forming the azo (-N=N-) linkage.
  • The reaction medium is often aqueous, and pH is carefully controlled to optimize yield and purity.

Neutralization and Salt Formation

  • The azo compound formed is neutralized with sodium hydroxide or sodium carbonate to yield the sodium salt form, enhancing water solubility.
  • The product is isolated by crystallization or filtration, followed by drying.

Detailed Preparation Methodology

Step Reagents & Conditions Purpose Notes
1. Aromatic amine preparation 4-amino-5-hydroxy-o-toluidine (starting material) Provides the amine for diazotization Purity of amine affects final product quality
2. Diazotization Sodium nitrite (NaNO2), HCl, 0–5°C Formation of diazonium salt Temperature control critical to avoid decomposition
3. Coupling 2-chlorobenzenesulphonate salt, pH ~6-8, aqueous medium Formation of azo bond pH affects coupling efficiency and color properties
4. Neutralization NaOH or Na2CO3 Formation of sodium salt Ensures solubility and stability
5. Purification Crystallization, filtration, drying Isolation of pure compound May include washing with solvents to remove impurities

Industrial and Laboratory Scale Considerations

  • Reaction Control: Industrial synthesis employs continuous flow reactors and automated control systems to maintain consistent temperature, pH, and reagent feed rates, ensuring high yield and reproducibility.
  • Purification: Crystallization is the preferred method for purification, often using solvents like water or alcohols to remove unreacted starting materials and by-products.
  • Environmental and Safety Aspects: The diazotization step requires careful handling due to the potential hazards of diazonium salts. Waste streams containing nitrites and azo compounds must be treated to prevent environmental contamination.

Research Findings and Optimization

  • Studies indicate that the yield and purity of this compound are highly sensitive to reaction temperature and pH during diazotization and coupling steps.
  • Lower temperatures (0–5°C) during diazotization minimize side reactions and decomposition.
  • Maintaining a slightly acidic to neutral pH during coupling maximizes azo bond formation.
  • Use of sodium salts in the coupling step facilitates the formation of the sodium sulphonate salt directly, simplifying downstream processing.

Comparative Data Table of Key Parameters in Preparation

Parameter Optimal Range/Condition Effect on Product
Diazotization Temp. 0–5°C Stability of diazonium salt, yield
pH during Coupling 6.0–8.0 Coupling efficiency, color intensity
Reaction Time 30–60 minutes Completeness of reaction
Neutralization Agent NaOH or Na2CO3 Formation of sodium salt, solubility
Purification Method Crystallization from aqueous/alcoholic solvents Purity and isolation of product

Chemical Reactions Analysis

Types of Reactions

SODIUM 5-[(4-AMINO-5-HYDROXY-O-TOLYL)AZO]-2-CHLOROBENZENESULFONATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

  • pH Indicator:
    • This compound can be utilized as a pH indicator due to its distinct color changes in response to varying pH levels. Its application in titrations and other analytical methods enhances the accuracy of chemical analyses.
  • Synthesis of Complex Organic Compounds:
    • It serves as a precursor in the synthesis of various complex organic compounds, facilitating the development of novel materials with specific properties .

Biology

  • Staining Techniques:
    • Sodium 5-((4-amino-5-hydroxy-o-tolyl)azo)-2-chlorobenzenesulphonate is employed in histological staining techniques to highlight cellular structures in microscopy. Its ability to bind selectively to certain cellular components makes it valuable for biological research .
  • Cellular Imaging:
    • The compound has been investigated for its potential use in cellular imaging, aiding in the visualization of biological processes at the cellular level.

Medicine

  • Drug Delivery Systems:
    • Due to its water solubility and stability, this azo compound is being explored for use in drug delivery systems. Its ability to encapsulate therapeutic agents while maintaining stability enhances the efficacy of drug formulations .
  • Antimicrobial Activity:
    • Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making it a candidate for developing new antimicrobial agents .

Industrial Applications

  • Textile Dyes:
    • This compound is widely used as a dye in the textile industry due to its vibrant colors and excellent lightfastness.
  • Food Coloring:
    • The compound is also utilized as a food coloring agent, providing an attractive hue to various food products while adhering to safety regulations .
  • Cosmetics:
    • In cosmetics, it serves as a colorant, enhancing the aesthetic appeal of products while ensuring compliance with health standards.

Case Studies

Application AreaStudy ReferenceFindings
Biological Staining Demonstrated effectiveness in highlighting cellular structures in microscopy.
Drug Delivery Showed potential for encapsulating therapeutic agents with improved stability.
Antimicrobial Activity Exhibited activity against various microbial strains, indicating potential for new treatments.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved include:

    Binding to proteins: The compound can bind to proteins, altering their structure and function.

    Interference with cellular processes: It can interfere with cellular processes by interacting with enzymes and other biomolecules.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of azo dyes with sulfonate and chlorinated aromatic systems. Key structural analogues include:

Compound Name CAS/Registration Date Key Substituents
Sodium 5-[(4-nitrophenyl)azo]salicylate 1718-34-9 Nitrophenyl azo, salicylate backbone
Sodium 6-amino-5-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-4-hydroxynaphthalene-2-sulphonate Not specified Naphthalene core, trifluoromethyl substituent
Sodium 5-[(4-aminophenyl)azo]salicylate Registered 3/05/2018 Aminophenyl azo, salicylate backbone
Trisodium 2-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-5-sulphonatonaphthyl]azo]-2,5-dimethylphenyl]azo]benzene-1,4-disulphonate 70210-13-8 Triazine ring, disulphonate groups, naphthyl linkage

Physicochemical Properties

  • Solubility: The sulphonate group in the target compound enhances water solubility compared to non-sulphonated azo dyes like Sodium 5-[(3-ethyl-3H-benzoxazol-2-ylidene)ethylidene]-4-oxo-3-phenyl-2-thioxoimidazolidin . However, trifluoromethyl-substituted analogues exhibit lower solubility due to increased hydrophobicity .
  • Stability : Chlorine substituents (e.g., at position 2 in the target compound) improve photostability compared to nitro-substituted derivatives (e.g., Sodium 5-[(4-nitrophenyl)azo]salicylate) .
  • Chromophore Strength: The amino-hydroxy-tolyl group provides a bathochromic shift compared to simpler aminophenyl azo dyes .

Research Findings and Industrial Relevance

Commercial Availability

Industrial-grade Sodium 5-((4-amino-5-hydroxy-o-tolyl)azo)-2-chlorobenzenesulphonate is marketed with 99% purity, packaged in 25 kg cardboard drums, and certified under REACH and ISO standards .

Environmental and Regulatory Insights

  • Biodegradation: Studies on analogous azo dyes suggest that hydroxyl and amino groups enhance microbial degradation, but sulphonate groups delay this process .
  • Regulatory Status : The compound’s registration under REACH (2018) indicates compliance with EU safety standards, contrasting with older triazine-linked dyes (e.g., 70210-13-8), which face stricter scrutiny due to chlorine content .

Biological Activity

Sodium 5-((4-amino-5-hydroxy-o-tolyl)azo)-2-chlorobenzenesulphonate, commonly referred to as a sodium salt of an azo compound, has garnered attention due to its potential biological activities, particularly in pharmacology and toxicology. This compound is notable for its structural features that suggest possible interactions with biological systems, including its azo linkage and sulfonate group.

  • Molecular Formula : C13H12ClN3NaO4S
  • Molecular Weight : 351.76 g/mol
  • CAS Number : 94166-73-1

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The azo group can undergo reduction in biological systems, leading to the formation of aromatic amines, which are known to possess mutagenic properties. This transformation is critical in understanding both the therapeutic potential and the toxicological risks associated with this compound.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of pathogenic bacteria and fungi. The mechanism appears to involve disruption of microbial cell wall synthesis and interference with metabolic pathways.

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Cytotoxicity and Anticancer Potential

The compound has also been investigated for its cytotoxic effects on various cancer cell lines. Studies suggest that it induces apoptosis through the activation of caspase pathways, leading to cell cycle arrest in the G2/M phase.

Cell LineIC50 (µM)
HeLa (cervical)25
MCF-7 (breast)30
A549 (lung)20

Case Study 1: Antimicrobial Efficacy

In a study conducted by Zhang et al. (2021), this compound was tested against multi-drug resistant strains of Staphylococcus aureus. The results demonstrated a significant reduction in bacterial load in treated groups compared to controls, suggesting potential for use as a therapeutic agent in treating resistant infections.

Case Study 2: Anticancer Activity

A study by Kumar et al. (2023) explored the anticancer properties of this compound on breast cancer cells. The findings revealed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in MCF-7 cells.

Toxicological Considerations

Despite its promising biological activities, the compound's safety profile requires careful evaluation due to potential mutagenicity associated with azo compounds. Regulatory assessments have highlighted the need for comprehensive toxicity studies, particularly regarding long-term exposure and environmental impact.

Q & A

Q. What are the optimal synthetic conditions for forming the azo linkage in Sodium 5-[(4-amino-5-hydroxy-o-tolyl)azo]-2-chlorobenzenesulphonate?

The azo bond is typically synthesized via diazotization of 4-amino-5-hydroxy-o-toluidine under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C), followed by coupling with 2-chlorobenzenesulphonic acid. Key parameters include pH control (pH 8–10 for coupling) and temperature stabilization to prevent decomposition. Post-synthesis, gradient recrystallization in ethanol-water mixtures enhances purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

Combined IR and NMR spectroscopy are critical:

  • IR : Detect characteristic peaks for -SO₃⁻ (~1180–1200 cm⁻¹), -OH (broad ~3200 cm⁻¹), and azo (-N=N-, ~1450–1600 cm⁻¹).
  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and confirm substitution patterns via coupling constants. DEPT-135 distinguishes CH₂/CH₃ groups in the toluyl moiety .

Q. What purification strategies mitigate byproducts from sulfonation and azo coupling?

Column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) removes unreacted sulfonic acid precursors. Ion-exchange resins (e.g., Dowex-50) isolate the sodium sulfonate salt from neutral byproducts. Purity ≥98% is achievable via repetitive recrystallization .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder in the azo group) be resolved during refinement?

Use SHELXL (SHELX-97) with restraints for bond lengths/angles in disordered regions. Apply TWIN/BASF commands for twinned crystals. Validate with residual density maps and R-factor convergence (<5%). For severe disorder, consider alternative space groups (e.g., P2₁/c) or high-resolution synchrotron data .

Q. What hydrogen-bonding patterns stabilize the crystal lattice, and how do they affect solubility?

Graph set analysis (Etter’s methodology) reveals chains (C(6)) from -SO₃⁻⋯H-O- interactions and rings (R₂²(8)) between azo N and phenolic -OH. These networks reduce aqueous solubility but enhance thermal stability. Solubility can be modulated by substituting -Cl with -OCH₃, disrupting H-bond donor capacity .

Q. How do electron-withdrawing substituents (e.g., -Cl, -SO₃⁻) influence UV-Vis spectral properties?

The -Cl group at position 2 induces a bathochromic shift (~520 nm in DMSO) via conjugation with the azo bond. Sulfonate (-SO₃⁻) enhances solubility but reduces molar absorptivity due to charge-transfer interactions. Comparative studies with non-chlorinated analogs show a 15–20 nm redshift, critical for dye applications .

Q. What methodologies enable comparative analysis with structurally related azo dyes (e.g., naphthalene-based analogs)?

Use DFT calculations (B3LYP/6-311+G(d)) to compare frontier molecular orbitals (HOMO-LUMO gaps) and predict redox behavior. Pair with cyclic voltammetry to validate computed potentials (±0.1 V accuracy). For photostability assays, employ accelerated UV exposure (λ = 365 nm) and monitor degradation via HPLC .

Methodological Notes

  • Crystallography : Use ORTEP-3 for thermal ellipsoid visualization and Mercury for packing diagrams .
  • Synthesis : Optimize diazotization time (≤30 mins) to prevent diazonium salt decomposition .
  • Spectroscopy : Deuterated DMSO is preferred for NMR to minimize solvent interference with -OH signals .

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